Product packaging for Chol-5-en-3-beta-ol(Cat. No.:CAS No. 5255-15-2)

Chol-5-en-3-beta-ol

Cat. No.: B14741198
CAS No.: 5255-15-2
M. Wt: 344.6 g/mol
InChI Key: NBDWSJHVNDJYOS-OLSVQSNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chol-5-en-3-beta-ol, universally known as Cholesterol, is the principal sterol of all higher animals and is an essential structural and signaling component of animal cell membranes . This white, crystalline powder is a vital precursor for the biosynthesis of steroid hormones, vitamin D, and bile acids . Its amphiphilic nature, derived from a hydrophilic 3-beta-hydroxy headgroup and a rigid, hydrophobic tetracyclic ring and hydrocarbon tail, allows it to modulate membrane fluidity and permeability . In modern research, Cholesterol is a critical starting material for developing innovative drug delivery systems. It is extensively used to form and stabilize liposomal nanoparticles, enhancing their ability to encapsulate and deliver therapeutic compounds to target sites . Furthermore, its role in the formation of lipid rafts makes it invaluable for studying cell signaling processes and membrane protein function . Cholesterol also serves as a key building block for synthesizing a wide array of derivatives and conjugates with applications in bioimaging, as gelators, and in the development of liquid crystals . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O B14741198 Chol-5-en-3-beta-ol CAS No. 5255-15-2

Properties

CAS No.

5255-15-2

Molecular Formula

C24H40O

Molecular Weight

344.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C24H40O/c1-5-6-16(2)20-9-10-21-19-8-7-17-15-18(25)11-13-23(17,3)22(19)12-14-24(20,21)4/h7,16,18-22,25H,5-6,8-15H2,1-4H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

NBDWSJHVNDJYOS-OLSVQSNTSA-N

Isomeric SMILES

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chol-5-en-3-beta-ol can be synthesized through various chemical routes. One common method involves the reduction of cholest-5-en-3-one using sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of cholesterol from animal sources such as egg yolk or liver. The extracted cholesterol is then purified through crystallization and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Chol-5-en-3-beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound Cholest-5-en-3-beta-ol, commonly known as cholesterol, has diverse applications in scientific research, particularly in drug delivery systems and cancer treatment . Cholesterol's unique chemical properties make it a versatile building block for creating molecules with various biological activities .

Scientific Research Applications

Drug Delivery Systems
Cholesterol and its derivatives are frequently used in drug delivery systems to improve drug distribution, stability, and targeting .

  • Liposomes: Cholesterol is a key component in liposomes, which are spherical vesicles that can encapsulate drugs. Researchers have successfully incorporated fluorescent cholesterol conjugates into liposome formulations, showing promising immunomodulatory properties and improved drug distribution in cancer cells .
  • Nanoparticles: Cholesterol-based nanoparticles are being explored as drug carriers for solid tumor treatment. Human serum albumin (HSA) molecules can bind to the cholesterol groups of the nanoparticles, facilitating drug delivery .
  • Polymersomes: Cholesterol derivatives have been used to synthesize reduction-responsive polymersomes for drug delivery. These polymersomes exhibit sensitivity to reduction and can be used as drug carriers with long circulation profiles and slow release kinetics .
  • Micelles: Cholesterol derivatives have been used to create micelles for docetaxel delivery. In vivo studies have revealed good tumor-targeting properties and efficient antitumor effects with low systemic toxicity .

Cancer Treatment
Cholesterol derivatives are being investigated for their potential in cancer treatment .

  • Boron Neutron Capture Therapy (BNCT): Liposomes containing cholesterol conjugates have been designed to selectively concentrate boron in human ovarian cancer cells for BNCT treatment .
  • Anticancer Agents: Researchers have synthesized steroidal dimers and monomers from cholesterol to evaluate their cytotoxic activity against various cancer cell lines. Some of these compounds have shown selective cytotoxicity against specific cancer cell lines without inhibiting normal cells, making them potential candidates for cancer treatment .
  • Bis(cyclam)-Capped Cholesterol Lipids: These lipids have been synthesized and evaluated for their bioactivity using primary chronic lymphocytic leukemia (CLL) cells .

Other Applications
Beyond drug delivery and cancer treatment, cholesterol compounds are used in diverse research fields .

  • Synthesis of Steroidal Compounds: Cholesterol serves as a starting material for synthesizing various steroidal compounds with potential biological activities .
  • Immunomodulation: Cholesterol conjugates incorporated into liposomes have demonstrated immunomodulatory properties in primary rat macrophages .

Mechanism of Action

Chol-5-en-3-beta-ol exerts its effects primarily through its role in cell membranes. It modulates membrane fluidity and permeability, influencing the function of membrane-bound proteins and receptors. Cholesterol also serves as a precursor for the synthesis of steroid hormones, which regulate various physiological processes. The molecular targets and pathways involved include interactions with membrane lipids and proteins, as well as enzymatic pathways for steroidogenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Sterols

Structural and Functional Differences

The following table summarizes key structural modifications and biological activities of cholesterol and related compounds:

Compound Name Molecular Formula Structural Differences Biological Role/Activity References
Cholesterol (Cholest-5-en-3β-ol) C₂₇H₄₆O Δ⁵ double bond, 3β-OH Membrane integrity; precursor for steroids, bile acids
7β-Hydroperoxycholest-5-en-3β-ol C₂₇H₄₆O₃ 7β-hydroperoxide group, Δ⁵ double bond Primary cytotoxin in oxidized LDL; linked to atherosclerosis progression
5α-Cholestan-3β-ol (Cholestanol) C₂₇H₄₈O Saturated (no Δ⁵), 5α configuration Reduces membrane fluidity; accumulates in cerebrotendinous xanthomatosis
4,4-Dimethylcholest-5-en-3β-ol C₂₉H₅₀O 4,4-dimethyl groups, Δ⁵ double bond Alters membrane packing; potential role in lipid raft formation
Cholest-5-en-3β-yl p-ethoxybenzoate C₃₆H₅₄O₃ Esterified 3β-OH with p-ethoxybenzoate group Enhanced hydrophobicity; used in liquid crystal studies
5α-Cholest-8(14)-en-3β-ol-15-one C₂₇H₄₄O₂ Δ⁸(¹⁴) double bond, 15-keto group Inhibitor of sterol synthesis; studied for cholesterol biosynthesis regulation
(22E)-5α-Cholest-22-en-3β-ol C₂₇H₄₆O Additional Δ²²(E) double bond Structural analog with potential roles in membrane dynamics

Key Research Findings

Oxidized Derivatives
  • 7β-OOH-Chol : Constitutes ~90% of the cytotoxicity of oxidized LDL lipids. Found in human atherosclerotic lesions, it contributes to necrosis and plaque instability .
  • Cholesterol Acetate (C₂₉H₄₈O₂, CAS 604-35-3): Esterification reduces polarity, increasing lipid droplet storage. Used experimentally to study cholesterol esterification .
Saturated Analogs
  • 5α-Cholestan-3β-ol (Cholestanol): Lacks the Δ⁵ double bond, reducing membrane fluidity. Elevated levels are associated with metabolic disorders like cerebrotendinous xanthomatosis .
Membrane-Modifying Sterols
  • 4,4-Dimethylcholest-5-en-3β-ol : The 4,4-dimethyl groups sterically hinder membrane packing, altering lipid raft formation and signaling pathways .

Physicochemical and Analytical Data

Cholesterol Quantification

Cholesterol is quantified via HPLC with evaporative light scattering detection (ELSD). Key parameters include:

  • Theoretical plates : ≥5,000 .
  • Relative standard deviation (RSD) : ≤2.0% for peak area reproducibility .

Thermodynamic Properties

  • 4,4-Dimethylcholest-5-en-3β-ol: Molecular weight 414.71 g/mol; IUPAC InChIKey DASOUCLGLBPXLC-UTYNOFFGSA-N .

Q & A

Q. How can authors ensure compliance with ethical guidelines when publishing this compound research?

  • Methodological Answer : Declare conflicts of interest and data ownership agreements. Follow CONSORT-EHEALTH checklist items for reproducibility: publish raw spectra, experimental parameters, and code for computational analyses .

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